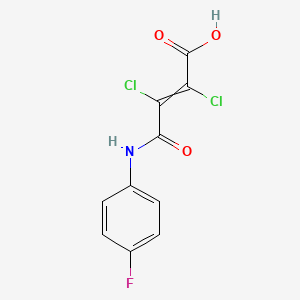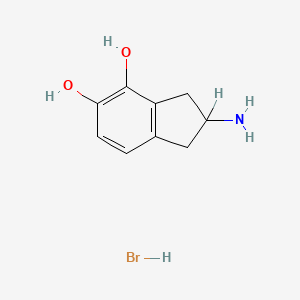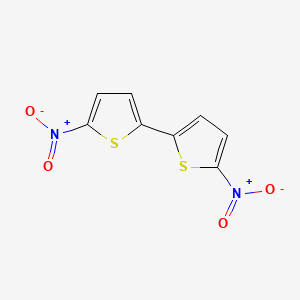
2,3-Dichloro-4-(4-fluoroanilino)-4-oxobut-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dichloro-4-(4-fluoroanilino)-4-oxobut-2-enoic acid is an organic compound characterized by the presence of chlorine, fluorine, and an anilino group attached to a butenoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-4-(4-fluoroanilino)-4-oxobut-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-dichlorobenzene and 4-fluoroaniline.
Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide.
Reaction Steps: The synthesis involves multiple steps, including halogenation, amination, and oxidation reactions to introduce the desired functional groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. Common industrial techniques include:
Batch Reactors: Used for small to medium-scale production, allowing precise control over reaction conditions.
Continuous Flow Reactors: Suitable for large-scale production, offering advantages in terms of scalability and consistency.
化学反応の分析
Types of Reactions
2,3-Dichloro-4-(4-fluoroanilino)-4-oxobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with different functional groups.
科学的研究の応用
2,3-Dichloro-4-(4-fluoroanilino)-4-oxobut-2-enoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 2,3-Dichloro-4-(4-fluoroanilino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes or receptors, altering their activity.
Pathways Involved: Modulating signaling pathways, such as those involved in inflammation or cell proliferation.
類似化合物との比較
Similar Compounds
- 2,3-Dichloro-4-(4-chloroanilino)-4-oxobut-2-enoic acid
- 2,3-Dichloro-4-(4-bromoanilino)-4-oxobut-2-enoic acid
- 2,3-Dichloro-4-(4-methoxyanilino)-4-oxobut-2-enoic acid
Uniqueness
2,3-Dichloro-4-(4-fluoroanilino)-4-oxobut-2-enoic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
特性
CAS番号 |
36887-40-8 |
|---|---|
分子式 |
C10H6Cl2FNO3 |
分子量 |
278.06 g/mol |
IUPAC名 |
2,3-dichloro-4-(4-fluoroanilino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C10H6Cl2FNO3/c11-7(8(12)10(16)17)9(15)14-6-3-1-5(13)2-4-6/h1-4H,(H,14,15)(H,16,17) |
InChIキー |
YNJDGYGIUIUXKK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NC(=O)C(=C(C(=O)O)Cl)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(3-Cyanopropyl)-1,3-dioxolan-2-yl]butanenitrile](/img/structure/B14673402.png)




![Sulfonium, diphenyl[4-(phenylthio)phenyl]-](/img/structure/B14673430.png)


![(1-cyclohexyl-1-phenylethyl) N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14673459.png)





